molecular formula C8H10F6O2Si B11750045 1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

Cat. No.: B11750045
M. Wt: 280.24 g/mol
InChI Key: ZPDRURCPUBSLNQ-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one is a fluorinated organic compound with the molecular formula C8H10F6O2Si. It is known for its unique chemical properties, including high thermal stability and resistance to hydrolysis. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one typically involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexafluoroacetone derivatives, while reduction can produce hexafluoroalcohols .

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,5,5,5-Hexafluoro-4-(trifluoromethyl)pent-2-ene: This compound shares similar fluorinated characteristics but differs in its functional groups.

    1,1,1,5,5,5-Hexafluoro-4-(trifluoromethyl)-2-pentyne: Another fluorinated compound with distinct structural features.

Uniqueness

1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one is unique due to its trimethylsiloxy group, which imparts specific chemical properties such as increased stability and reactivity under certain conditions. This makes it particularly valuable in applications requiring high-performance materials and reagents.

Biological Activity

1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one (C₈H₁₀F₆O₂Si) is a fluorinated organic compound notable for its unique molecular structure, which includes six fluorine atoms and a trimethylsiloxy group. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. The focus of this article is to explore the biological activity of this compound through a review of relevant literature and research findings.

  • Molecular Formula : C₈H₁₀F₆O₂Si
  • Molecular Weight : Approximately 280.24 g/mol
  • Boiling Point : 129°C
  • Density : 1.239 g/cm³

The presence of multiple fluorine atoms may impart unique chemical reactivity and physical properties compared to other fluorinated compounds. The trimethylsiloxy group enhances the compound's stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, some studies suggest potential applications in antimicrobial and anti-inflammatory activities due to its structural similarities to other biologically active fluorinated compounds.

Table 1: Comparison with Structurally Similar Compounds

Compound NameMolecular FormulaKey Features
2-Trimethylsiloxy-1,1,1,5,5,5-Hexafluoropent-2-ene-4-oneC₇H₅F₆OSiSimilar fluorination pattern
1-HexafluoroacetoneC₆H₃F₆OWidely studied for reactivity
Perfluoropropanoyl fluorideC₃F₇OUsed in industrial applications

Antimicrobial Activity

A study on the antimicrobial properties of related fluorinated compounds indicated that compounds with similar structures often exhibit significant antimicrobial activity against various pathogens. The introduction of fluorine atoms typically enhances lipophilicity and membrane permeability, potentially leading to increased efficacy against bacterial membranes .

Inflammatory Response Modulation

Research on fluorinated ketones has shown that these compounds can modulate inflammatory responses in vitro. For instance, fluorinated compounds have been noted to inhibit pro-inflammatory cytokine production in macrophages . While direct studies on this compound are lacking, its structural characteristics suggest it may possess similar properties.

The biological mechanisms through which fluorinated compounds exert their effects often involve:

  • Membrane Disruption : The lipophilic nature of fluorinated compounds allows them to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : Some studies suggest that fluorinated compounds can act as inhibitors for certain enzymes involved in metabolic pathways.

Properties

Molecular Formula

C8H10F6O2Si

Molecular Weight

280.24 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one

InChI

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3

InChI Key

ZPDRURCPUBSLNQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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